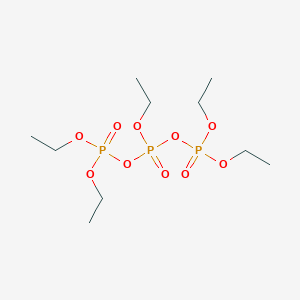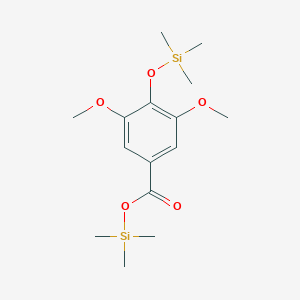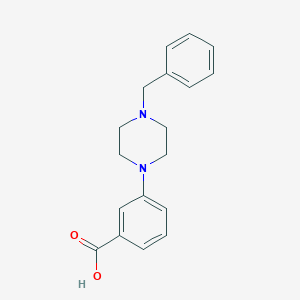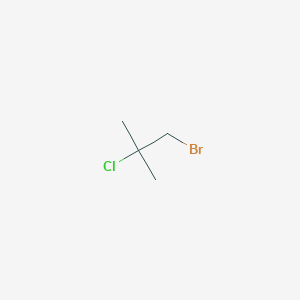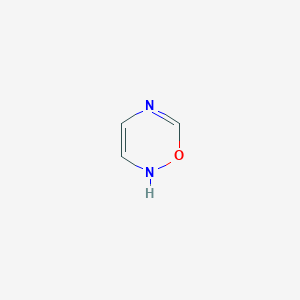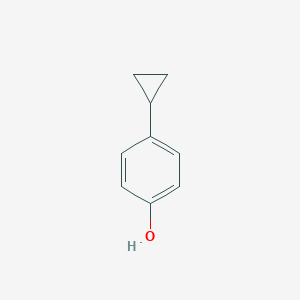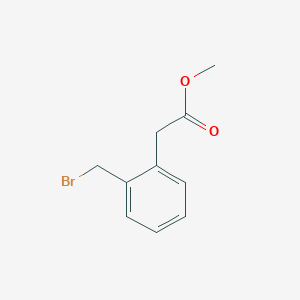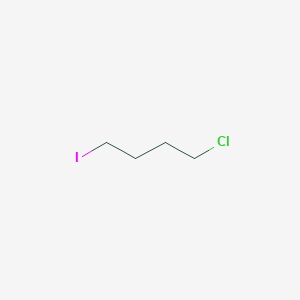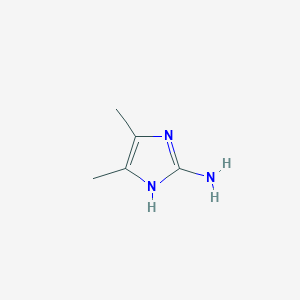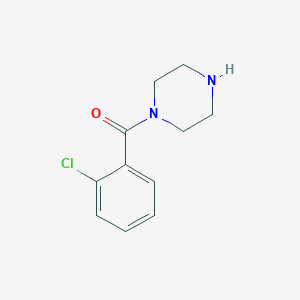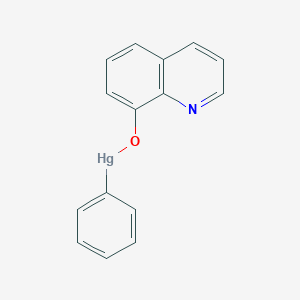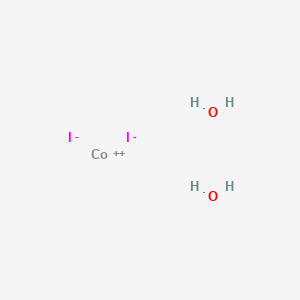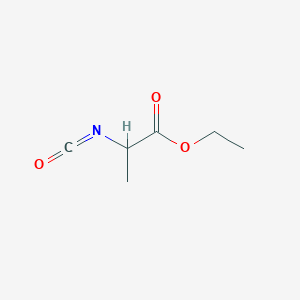
Ethyl 2-isocyanatopropionate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 2-isocyanatopropionate and related compounds often involves intricate chemical reactions that highlight the compound's versatility and the ingenuity of synthetic chemistry. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a notable method for synthesizing hydroxamic acids and ureas from carboxylic acids, showcasing a pathway that involves ethyl 2-isocyanatopropionate intermediates or related structures (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of ethyl isocyanate, a closely related compound, provides insight into the structural characteristics of ethyl 2-isocyanatopropionate. The equilibrium conformation of ethyl isocyanate, investigated through molecular orbital calculations, reveals the presence of gauche and trans conformers, with the gauche form being energetically more favorable. This study underlines the importance of considering electron correlation in predicting molecular structures and offers a basis for interpreting experimental spectra (Feher et al., 1993).
Chemical Reactions and Properties
Ethyl 2-isocyanatopropionate undergoes various chemical reactions, indicating its reactivity and functional utility. The study on the synthesis of Tri-(2-Hydroxyethyl)isocyanate from ethylene oxide at atmospheric pressure, for instance, highlights reaction conditions affecting yield and discusses product post-treatment and solvent recycling, demonstrating the compound's versatility in chemical synthesis (Yu Jun, 2008).
Physical Properties Analysis
The physical properties of compounds related to ethyl 2-isocyanatopropionate, such as their phase transition behaviors, are crucial for understanding their potential applications. The synthesis of water-soluble polyisocyanates with the oligo(ethylene glycol) side-chain as new thermoresponsive polymers is one example where the cloud point temperatures in aqueous solutions are measured, indicating the phase transition properties and highlighting the influence of molecular weight and side-chain modifications on these properties (Sakai et al., 2014).
Chemical Properties Analysis
The chemical properties of ethyl 2-isocyanatopropionate and related compounds, such as their reactivity in cycloaddition reactions, are of significant interest. The nickel-catalyzed [3+2+2] cycloaddition of ethyl cyclopropylideneacetate and diynes, leading to the synthesis of 7,6- and 7,5-fused bicyclic compounds, demonstrates the compound's reactivity and the potential for creating complex molecular structures through strategic reactions (Maeda & Saito, 2007).
Aplicaciones Científicas De Investigación
1. Use in Cancer Research
- Application Summary : Ethyl 2-isocyanatopropionate has been shown to inhibit the growth of cancer cells in cell culture .
2. Use in Inflammation Research
- Application Summary : Ethyl 2-isocyanatopropionate has anti-inflammatory properties, which may be due to its inhibition of prostaglandin synthesis .
3. Use in Cardiovascular Research
- Application Summary : This compound’s 5-membered heteroaryl ring may be responsible for its ability to inhibit cardiovascular disorders, such as angina and arrhythmia .
4. Use as an Insect Control Agent
5. Use as a Coating Material for Textiles
3. Use in Cardiovascular Research
- Application Summary : This compound’s 5-membered heteroaryl ring may be responsible for its ability to inhibit cardiovascular disorders, such as angina and arrhythmia .
4. Use as an Insect Control Agent
5. Use as a Coating Material for Textiles
6. Use in the Preparation of a Vitamin C Ester Compound
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-isocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQRPNWLUAMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338688 | |
| Record name | Ethyl 2-isocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isocyanatopropionate | |
CAS RN |
13794-28-0 | |
| Record name | Ethyl 2-isocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

